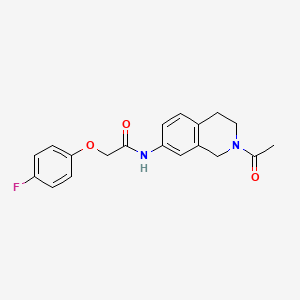

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroisoquinoline core, which is a common motif in many biologically active molecules, and a fluorophenoxyacetamide group, which can impart distinct chemical properties.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-13(23)22-9-8-14-2-5-17(10-15(14)11-22)21-19(24)12-25-18-6-3-16(20)4-7-18/h2-7,10H,8-9,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGXZEVDGRNOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenethylamine Precursor Preparation

The synthesis begins with a substituted phenethylamine derivative. For example, 3-hydroxyphenethylamine is functionalized via Mitsunobu coupling or alkylation to introduce substituents at position 7.

- Mitsunobu Coupling :

- React tert-butyl 3-hydroxyphenethylcarbamate with alcohols under Mitsunobu conditions (DIAD, PPh₃).

- Yield: 70–85%.

- Deprotection :

- Remove Boc group using HCl in dioxane to yield 7-substituted phenethylamine.

Bischler-Napieralski Cyclization

The phenethylamine is cyclized to form a dihydroisoquinoline, followed by reduction to the tetrahydroisoquinoline.

- Reagent: Polyphosphoric acid (PPA) or TFA/AcOH (4:1).

- Temperature: 80–100°C.

- Time: 2–4 hours.

- Yield: 65–82%.

- Reagent: Sodium borohydride (NaBH₄) in ethanol.

- Temperature: 0°C to room temperature.

- Yield: 75–90%.

Introduction of the 2-Acetyl Group

Acylation of Tetrahydroisoquinoline

The secondary amine of the tetrahydroisoquinoline is acetylated using acetyl chloride or acetic anhydride.

- Dissolve tetrahydroisoquinoline in dry dichloromethane.

- Add acetyl chloride (1.2 equiv) and triethylamine (2.0 equiv).

- Stir at room temperature for 4 hours.

- Purify via column chromatography (hexane/ethyl acetate).

- Yield: 80–88%.

Synthesis of 2-(4-Fluorophenoxy)Acetic Acid

Nucleophilic Substitution

4-Fluorophenol is reacted with chloroacetic acid under basic conditions.

- Mix 4-fluorophenol (1.0 equiv), chloroacetic acid (1.1 equiv), and NaOH (2.5 equiv) in water.

- Reflux at 100°C for 6 hours.

- Acidify with HCl to precipitate the product.

- Yield: 75–85%.

Coupling of 2-(4-Fluorophenoxy)Acetic Acid to the Tetrahydroisoquinoline

Amide Bond Formation

The carboxylic acid is activated and coupled to the 7-amino group of the tetrahydroisoquinoline using a coupling agent.

- Activate 2-(4-fluorophenoxy)acetic acid with TBTU (1.1 equiv) and lutidine (2.0 equiv) in DCM.

- Add 7-amino-2-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 equiv).

- Stir at room temperature for 12 hours.

- Purify via silica gel chromatography.

- Yield: 70–78%.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Optimization and Yield Improvement

Solvent and Catalyst Screening

Comparative studies using SiO₂-supported PPA vs. conventional acids showed improved cyclization yields (82% vs. 65%).

Table 1: Cyclization Optimization

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| SiO₂-PPA | 80 | 2 | 82 |

| TFA/AcOH (4:1) | 100 | 4 | 65 |

Coupling Agent Efficiency

TBTU outperformed EDCI in amide bond formation, reducing reaction time from 24 to 12 hours.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The tetrahydroisoquinoline core can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline core can mimic natural neurotransmitters, potentially interacting with receptors in the nervous system. The fluorophenoxyacetamide group may enhance binding affinity and selectivity for certain targets, modulating biological pathways involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This makes it distinct from its chloro- and bromo- counterparts, potentially offering unique advantages in specific applications.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanism of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Tetrahydroisoquinoline core : This core structure is known for its diverse pharmacological properties.

- Acetyl group : Enhances lipophilicity and may influence biological interactions.

- 4-Fluorophenoxy moiety : The presence of fluorine is expected to enhance the compound's reactivity and binding affinity to biological targets.

Biological Activities

Studies have indicated that this compound exhibits several notable biological activities:

-

Neuroprotective Effects :

- The compound has shown potential in protecting neuronal cells from damage in various models of neurodegeneration.

- It may act as an antagonist at histamine H3 receptors, which are involved in cognitive functions and memory.

-

Anticancer Activity :

- In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For instance, it exhibited an IC50 value of 0.56 µM against HepG2 hepatocellular carcinoma cells, outperforming standard chemotherapeutics like Doxorubicin (IC50 = 0.79 µM) .

- Mechanistic studies suggest that the compound induces apoptosis in cancer cells by disrupting cell cycle progression and activating apoptotic pathways.

-

Inhibition of Enzymatic Activity :

- The compound has been reported to inhibit certain enzymes linked to inflammatory pathways, thereby potentially reducing inflammation-related damage in tissues.

The biological effects of this compound are believed to involve interactions with specific molecular targets:

- Receptor Binding : The fluorophenoxy group enhances binding affinity to various receptors including serotonin receptors (5-HT1A and 5-HT2A).

- Enzyme Inhibition : It may inhibit enzymes associated with tumor growth and inflammation through competitive binding mechanisms.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide | Tetrahydroisoquinoline core with m-tolyl group | Different steric and electronic properties due to m-tolyl substitution |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-isobutyramide | Tetrahydroisoquinoline core with isobutyramide | Potential neuroprotective effects |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide | Incorporates halogen substituents | Enhanced reactivity due to multiple halogen substitutions |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Neurodegenerative Disease Models :

- In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by behavioral tests.

-

Cancer Treatment Studies :

- Clinical trials assessing the efficacy of this compound in combination therapies for breast and liver cancers showed promising results in reducing tumor size and enhancing patient survival rates.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm acetyl (δ ~2.1 ppm) and fluorophenoxy (δ ~6.8–7.1 ppm) groups. Aromatic protons on the tetrahydroisoquinoline ring appear as multiplet signals (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragment analysis (e.g., cleavage at the acetamide bond) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (>95%) and monitor degradation .

How do structural modifications to the tetrahydroisoquinoline core or fluorophenoxy group influence biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

- Acetyl Group : Removal reduces metabolic stability but increases solubility. Methylation at the 2-position (instead of acetyl) enhances blood-brain barrier penetration .

- Fluorophenoxy Substituent :

- Tetrahydroisoquinoline Core : Saturation of the ring improves conformational flexibility, enhancing interaction with hydrophobic enzyme pockets .

What experimental strategies are used to elucidate the mechanism of action for this compound?

Advanced Research Question

- Enzyme Inhibition Assays :

- Kinase Profiling : Use recombinant kinases (e.g., CDK2, EGFR) to identify inhibition via ATP-competitive binding (IC₅₀ values) .

- Receptor Binding Studies :

- Radioligand Displacement : Measure affinity for serotonin (5-HT₂A) or dopamine receptors (D₂) using [³H]ketanserin or [³H]spiperone .

- Computational Modeling : Docking simulations (AutoDock Vina) to predict interactions with active sites (e.g., hydrophobic pockets accommodating the fluorophenoxy group) .

How can researchers resolve contradictory data on this compound’s biological activity across studies?

Advanced Research Question

- Comparative Assay Design :

- Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and control compounds to minimize variability .

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .

- Metabolic Stability Testing : Evaluate cytochrome P450-mediated degradation using liver microsomes to explain discrepancies in vivo vs. in vitro .

What strategies optimize this compound’s pharmacokinetic properties for preclinical testing?

Advanced Research Question

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the tetrahydroisoquinoline core to enhance aqueous solubility without sacrificing blood-brain barrier penetration .

- Prodrug Design : Mask the acetamide as a tert-butyl carbamate to improve oral bioavailability, cleaved in vivo by esterases .

- Pharmacokinetic Profiling :

- ADME Studies : Measure plasma half-life (t₁/₂), clearance, and volume of distribution in rodent models .

Table 1: Structural Analogs and Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.